HPN-01 Multi-Isoform IKK Inhibition Enables Broader NF-κB Pathway Modulation than IKK-β Selective Inhibitors
HPN-01 inhibits IKK-α (pIC₅₀ 6.4, equivalent to IC₅₀ ~398 nM), IKK-β (pIC₅₀ 7.0, equivalent to IC₅₀ ~100 nM), and IKK-ε (pIC₅₀ <4.8, equivalent to IC₅₀ >15.8 μM) [1]. In contrast, SU1261, a comparator IKK inhibitor, demonstrates markedly different isoform selectivity with Ki values of 10 nM for IKK-α and 680 nM for IKK-β [2]. While SU1261 shows higher potency on IKK-α, HPN-01 provides balanced IKK-α/β inhibition with an approximately 4-fold preference for IKK-β. This balanced profile is mechanistically relevant for studies requiring simultaneous modulation of both canonical NF-κB signaling (IKK-β-mediated) and non-canonical pathways (IKK-α-mediated). The differential pIC₅₀ of 7.0 vs <4.8 for IKK-ε also provides a built-in selectivity window for distinguishing IKK-β-dependent from IKK-ε-dependent effects.
| Evidence Dimension | IKK isoform inhibitory potency |
|---|---|
| Target Compound Data | pIC₅₀: IKK-α 6.4 (~398 nM), IKK-β 7.0 (~100 nM), IKK-ε <4.8 (>15.8 μM) |
| Comparator Or Baseline | SU1261: Ki IKK-α 10 nM, IKK-β 680 nM |
| Quantified Difference | HPN-01 shows ~4-fold selectivity for IKK-β over IKK-α; SU1261 shows ~68-fold selectivity for IKK-α over IKK-β |
| Conditions | Biochemical kinase inhibition assay; pIC₅₀ and Ki determination |
Why This Matters
Selection of HPN-01 over SU1261 is essential when balanced IKK-α/β inhibition is required; SU1261's extreme IKK-α bias (68-fold) produces a different NF-κB pathway modulation profile that is not interchangeable for NASH research applications.
- [1] Christopher JA, Avitabile BG, Bamborough P, Champigny AC, Cutler GJ, Dyos SL, Grace KG, Kerns JK, Kitson JD, Mellor GW, et al. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorg Med Chem Lett. 2007 Jul 15;17(14):3972-7. View Source
- [2] MedChemExpress. SU1261 (IKK inhibitor) Product Datasheet. HY-169053. View Source
